(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
Overview
Description
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine is a chemical compound with the molecular formula C13H16ClN It is a derivative of carbazole, a tricyclic aromatic compound, and contains a chlorine atom at the 6th position and a methylamine group attached to the carbazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the carbazole core structure.
Chlorination: The carbazole is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Reduction: The chlorinated carbazole is then reduced to the corresponding 1,2,3,4,9-pentahydro derivative using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: Finally, the methylamine group is introduced through a nucleophilic substitution reaction using methylamine (CH3NH2) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Further reduction can lead to the formation of fully hydrogenated carbazole derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Carbazole derivatives with various functional groups.
Reduction: Fully hydrogenated carbazole derivatives.
Substitution: Compounds with different substituents at the 6th position.
Scientific Research Applications
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce cell death through apoptosis.
Comparison with Similar Compounds
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine can be compared with other carbazole derivatives, such as:
Carbazole: The parent compound, which lacks the chlorine and methylamine groups.
6-chlorocarbazole: Similar to the compound but without the methylamine group.
1,2,3,4,9-pentahydrocarbazole: Lacks the chlorine and methylamine groups but shares the hydrogenated carbazole core.
The presence of the chlorine and methylamine groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZRYDOOBGQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.